1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxymethyl group at the first position and a methoxy group at the seventh position on the isoquinoline ring, along with a hydroxyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through hydroxymethylation reactions, often using formaldehyde as a reagent.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methanol or methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the sixth position can be introduced through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl and methoxy groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-(Hydroxymethyl)-isoquinolin-6-ol
- 7-Methoxyisoquinolin-6-ol
- 1-Methyl-7-methoxyisoquinolin-6-ol
Comparison: 1-(Hydroxymethyl)-7-methoxyisoquinolin-6-ol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, reactivity, and potential therapeutic effects .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(hydroxymethyl)-7-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C11H11NO3/c1-15-11-5-8-7(4-10(11)14)2-3-12-9(8)6-13/h2-5,13-14H,6H2,1H3 |
InChI Key |
MSWVQIVIMVMWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.